

Application Notes: Chymotrypsin Assay Protocol using N-Succinyl-L-tyrosine p-nitroanilide

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Compound of Interest

Compound Name: *N-Succinyl-L-tyrosine*

Cat. No.: *B023407*

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Introduction

Chymotrypsin is a key digestive enzyme, a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. The accurate measurement of chymotrypsin activity is crucial in various research areas, including enzymology, drug discovery, and clinical diagnostics. This document provides a detailed protocol for a colorimetric assay to determine chymotrypsin activity using the chromogenic substrate **N-Succinyl-L-tyrosine** p-nitroanilide (STNA). The principle of this assay is based on the enzymatic cleavage of STNA by chymotrypsin, which releases the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 410 nm, is directly proportional to the chymotrypsin activity.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond in **N-Succinyl-L-tyrosine** p-nitroanilide by chymotrypsin. This reaction yields **N-Succinyl-L-tyrosine** and p-nitroaniline. The product, p-nitroaniline, exhibits strong absorbance at 410 nm, whereas the substrate does not. This allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at this wavelength.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chymotrypsin assay using **N-Succinyl-L-tyrosine** p-nitroanilide. These values are compiled from established protocols for similar p-nitroanilide-based chymotrypsin assays and should be optimized for specific experimental conditions.

Parameter	Value	Notes
Wavelength of Measurement	410 nm	Corresponds to the maximum absorbance of p-nitroaniline.
Molar Extinction Coefficient (ϵ) of p-nitroaniline	8,800 M ⁻¹ cm ⁻¹	At 410 nm. This value is critical for calculating enzyme activity. [1] [2]
Assay Buffer	80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl ₂	Calcium ions are important for the stability and activity of chymotrypsin. [3]
Substrate Stock Solution	10-50 mM in DMSO or DMF	N-Succinyl-L-tyrosine p-nitroanilide has limited solubility in aqueous solutions and should be dissolved in an organic solvent first. [2] [3]
Working Substrate Concentration	0.1 - 1 mM	The final concentration in the assay should be optimized. It is advisable to work at a concentration above the Michaelis constant (K _m) if known, or to determine the optimal concentration empirically.
Enzyme Concentration	10 - 100 ng/mL	The optimal enzyme concentration will result in a linear rate of absorbance increase over the desired time course. This should be determined experimentally.
Assay Temperature	25°C or 37°C	The reaction rate is temperature-dependent. The chosen temperature should be kept constant throughout the experiment. [3]

Reaction Volume	200 μ L (96-well plate) or 1 mL (cuvette)	The volume can be scaled as needed, ensuring the path length is accounted for in calculations.
Reaction Time	5 - 15 minutes	The reaction should be monitored during the initial linear phase.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for cuvette-based spectrophotometers.

Materials

- α -Chymotrypsin (from bovine pancreas)
- **N-Succinyl-L-tyrosine** p-nitroanilide (STNA)
- Tris-HCl
- Calcium Chloride (CaCl_2)
- Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- 96-well clear microplate
- Microplate reader capable of measuring absorbance at 410 nm
- Calibrated pipettes

Reagent Preparation

- Assay Buffer (80 mM Tris-HCl, pH 7.8, 100 mM CaCl_2):
 - Dissolve Tris base in deionized water.
 - Adjust the pH to 7.8 with HCl.

- Add CaCl_2 to a final concentration of 100 mM.
- Bring to the final volume with deionized water.
- Store at 4°C.
- Substrate Stock Solution (20 mM STNA in DMSO):
 - Dissolve the appropriate amount of STNA in DMSO to make a 20 mM stock solution.
 - Store in small aliquots at -20°C, protected from light.
- Working Substrate Solution (1 mM):
 - On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final working concentration (e.g., 1 mM).
 - Prepare this solution fresh before use.
- Chymotrypsin Stock Solution (1 mg/mL):
 - Dissolve chymotrypsin in cold, dilute HCl (e.g., 1 mM) to a concentration of 1 mg/mL.
 - Store in small aliquots at -20°C.
- Working Chymotrypsin Solutions:
 - Prepare a series of dilutions of the chymotrypsin stock solution in Assay Buffer to achieve the desired final concentrations in the assay (e.g., 10-100 ng/mL).
 - Keep the enzyme solutions on ice.

Assay Procedure

- Plate Setup:
 - Add 150 μL of the Working Substrate Solution to each well of the 96-well plate.

- Include wells for a blank control (substrate solution + assay buffer, no enzyme) to measure the rate of spontaneous substrate hydrolysis.
- Pre-incubation:
 - Pre-incubate the microplate containing the substrate solution at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.[3]
- Initiation of Reaction:
 - Add 50 µL of the working chymotrypsin solutions or the unknown sample to the appropriate wells to initiate the reaction.
 - For the blank wells, add 50 µL of Assay Buffer instead of the enzyme solution.
 - The final reaction volume in each well will be 200 µL.
- Kinetic Measurement:
 - Immediately place the plate in the microplate reader.
 - Measure the absorbance at 410 nm every 30-60 seconds for a total of 5-15 minutes.

Data Analysis

- Calculate the rate of reaction ($\Delta A/\text{min}$):
 - For each sample and control, plot the absorbance at 410 nm against time.
 - Determine the initial linear portion of the curve and calculate the slope, which represents the rate of change in absorbance per minute ($\Delta A/\text{min}$).
 - Subtract the rate of the blank control from the rates of all samples to correct for non-enzymatic hydrolysis of the substrate.
- Calculate Chymotrypsin Activity:
 - Use the Beer-Lambert law to calculate the enzyme activity.

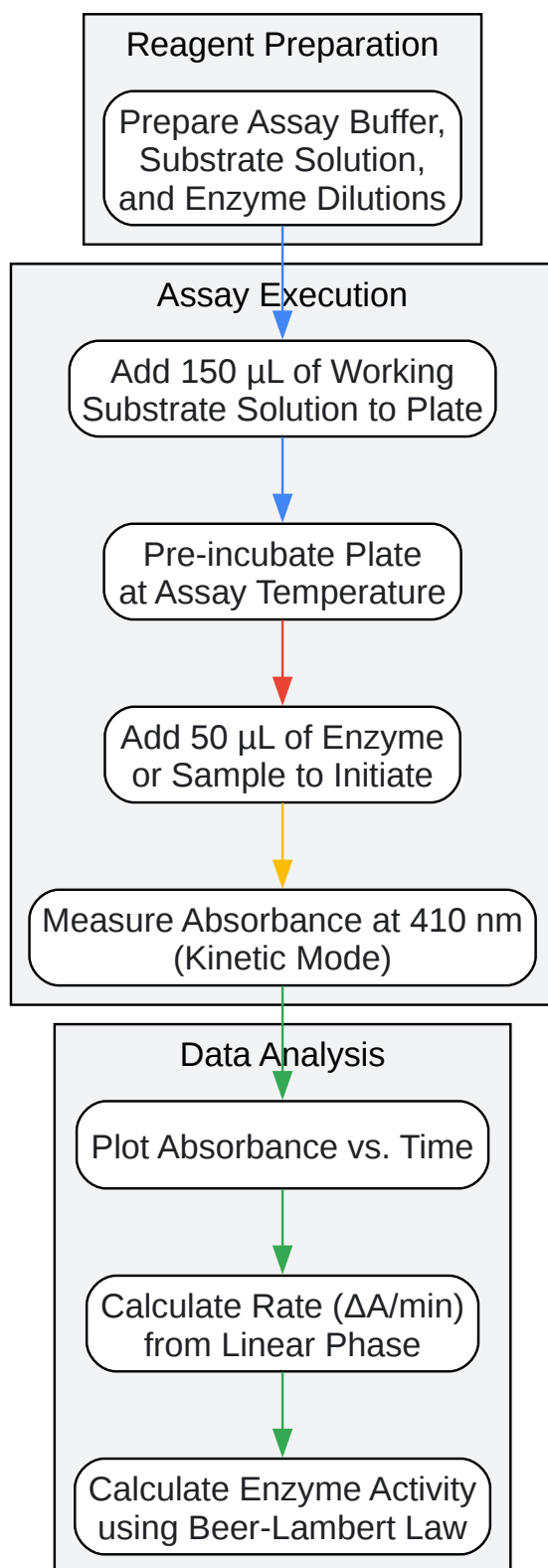
$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta A/\text{min}) / (\epsilon \times l) \times 10^6$$

Where:

- $\Delta A/\text{min}$ is the rate of absorbance change (after blank correction).
- ϵ is the molar extinction coefficient of p-nitroaniline ($8,800 \text{ M}^{-1}\text{cm}^{-1}$).[\[1\]](#)[\[2\]](#)
- l is the path length of the light in the well (in cm). For a standard 96-well plate with 200 μL , the path length is typically around 0.5 cm, but this should be verified for the specific plate and reader used.
- 10^6 is the conversion factor from M to $\mu\text{mol}/\text{mL}$.

Visualizations

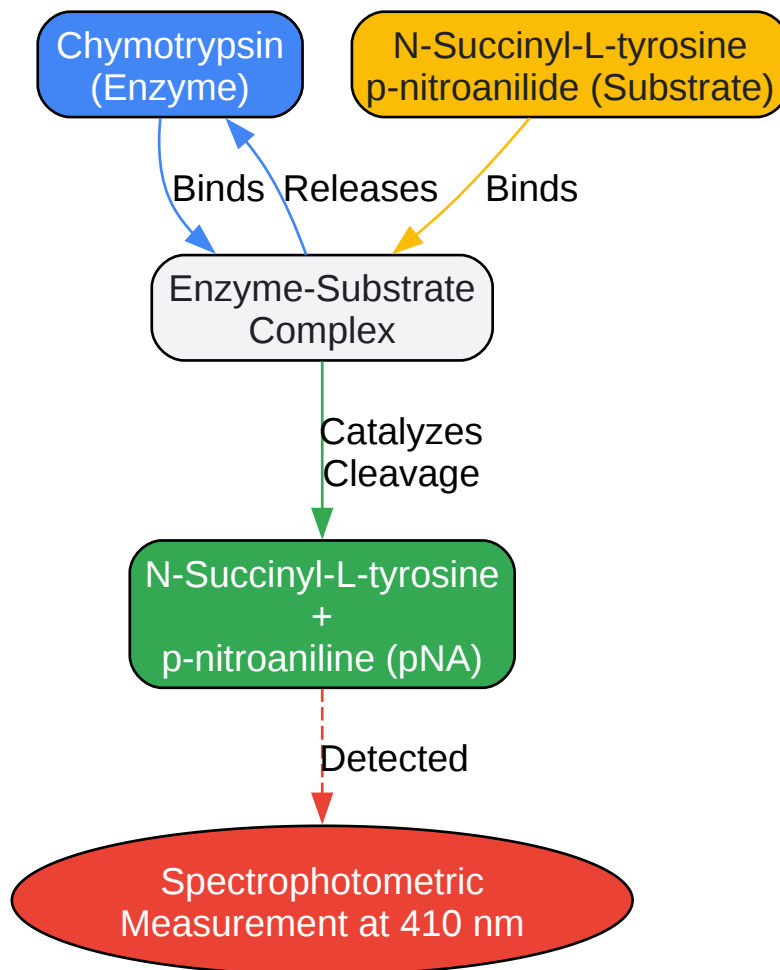
Experimental Workflow



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Caption: Workflow for the chymotrypsin assay using **N-Succinyl-L-tyrosine** p-nitroanilide.

Signaling Pathway of Chymotrypsin Action



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Caption: Simplified reaction pathway for the chymotrypsin-catalyzed hydrolysis of STNA.

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